molecular formula C13H8F2N2O3S B12493732 2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B12493732
M. Wt: 310.28 g/mol
InChI Key: BILDVZNRVBDNDV-UHFFFAOYSA-N
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Description

2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiadiazine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H8F2N2O3S

Molecular Weight

310.28 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C13H8F2N2O3S/c14-8-5-6-9(15)11(7-8)17-13(18)16-10-3-1-2-4-12(10)21(17,19)20/h1-7H,(H,16,18)

InChI Key

BILDVZNRVBDNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the reaction of 2,5-difluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by cyclization with ammonia or amines to form the benzothiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzothiadiazine ring.

Scientific Research Applications

2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of neurotransmitter activity in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenylacetic acid
  • 2,5-Difluorophenylboronic acid
  • 2,5-Difluoroaniline
  • 2,5-Difluorophenyl isocyanate

Uniqueness

Compared to these similar compounds, 2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione stands out due to its unique benzothiadiazine core, which imparts distinct chemical and biological properties. This core structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

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